

Application Notes and Protocols: (Z)-ONO-1301 in Rodent Models of Diabetic Nephropathy

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide, creating a critical need for novel therapeutic interventions. (Z)-ONO-1301, a novel synthetic prostacyclin (PGI2) analog with thromboxane A2 synthase inhibitory activity, has emerged as a promising candidate. These application notes provide a comprehensive overview and detailed protocols for evaluating the therapeutic potential of (Z)-ONO-1301 in preclinical rodent models of diabetic nephropathy. The information is collated from studies utilizing both type 1 and type 2 diabetes models, offering a framework for investigating the compound's efficacy and mechanism of action.

Mechanism of Action

(Z)-ONO-1301 exerts its renoprotective effects primarily through the activation of the prostacyclin (IP) receptor. This signaling cascade counteracts the pathological processes of diabetic nephropathy by suppressing inflammation, fibrosis, and mesangial cell proliferation.[1] [2] In high-glucose conditions, which mimic the diabetic state, (Z)-ONO-1301 has been shown to inhibit the expression of key profibrotic and inflammatory mediators, including Transforming Growth Factor- β 1 (TGF- β 1), α -smooth muscle actin (α -SMA), monocyte chemoattractant protein-1 (MCP-1), and type IV collagen in mesangial cells.[1][2] Furthermore, studies suggest that (Z)-ONO-1301 may induce the production of hepatocyte growth factor (HGF), a potent antifibrotic agent that counteracts the effects of TGF- β 1.[3][4][5]



Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of a slow-release formulation of (Z)-ONO-1301 (SR-ONO) in rodent models of diabetic nephropathy.

Table 1: Effects of SR-ONO in a Type 2 Diabetic Nephropathy Mouse Model (db/db mice)[1][2]

| Parameter | Vehicle-Treated db/db Mice | SR-ONO (3 mg/kg) Treated db/db Mice | Percentage Change |
|--|-------------------------------|--|-------------------|
| Urinary Albumin (μ g/day) | Data Unavailable | Significantly Ameliorated | Not Available |
| Glomerular Hypertrophy | Present | Significantly Ameliorated | Not Available |
| Glomerular Type IV Collagen Accumulation | Increased | Significantly Ameliorated | Not Available |
| Glomerular Monocyte/Macrophag e Infiltration | Increased | Significantly Ameliorated | Not Available |
| Glomerular TGF-β1 Expression | Increased | Significantly Ameliorated | Not Available |
| Glomerular α-SMA Expression | Increased | Significantly Ameliorated | Not Available |
| Glomerular MCP-1 Expression | Increased | Significantly Ameliorated | Not Available |
| Blood Glucose | Hyperglycemic | No Significant Effect | No Change |
| Body Weight | Obese | No Significant Effect | No Change |

Table 2: Effects of SR-ONO in a Type 1 Diabetic Nephropathy Rat Model (STZ-induced)[3]



| Parameter | Vehicle-Treated STZ Rats | SR-ONO Treated STZ Rats | Percentage Change |
|--|-----------------------------|-----------------------------|-------------------|
| Urinary Albumin | Increased | Significantly Suppressed | Not Available |
| Glomerular Hypertrophy | Present | Significantly Suppressed | Not Available |
| Mesangial Matrix Accumulation | Increased | Significantly Suppressed | Not Available |
| Glomerular Monocyte/Macrophag e Accumulation | Increased | Significantly Suppressed | Not Available |
| Glomerular TGF-β1 Levels | Increased | Significantly Suppressed | Not Available |
| Glomerular α-SMA Positive Cells | Increased | Significantly Suppressed | Not Available |
| Glomerular HGF Levels | Unchanged | Significantly Increased | Not Available |

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetic Nephropathy in Rats

This protocol describes the induction of type 1 diabetes using streptozotocin (STZ), a chemical toxic to pancreatic β -cells.[3]

Materials:

- Male Sprague-Dawley rats (8 weeks old)
- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)



- Blood glucose meter and strips
- Insulin (optional, for preventing severe hyperglycemia and mortality)

Procedure:

- Fast rats for 12-16 hours prior to STZ injection.
- Prepare a fresh solution of STZ in cold citrate buffer. A typical dose is 50-65 mg/kg body weight.
- Administer STZ via a single intraperitoneal injection.
- Monitor blood glucose levels 48-72 hours post-injection to confirm diabetes (blood glucose > 250 mg/dL).
- House diabetic animals for 8-12 weeks to allow for the development of nephropathy, characterized by persistent albuminuria.
- (Optional) Administer a small dose of long-acting insulin to prevent severe weight loss and mortality, while maintaining hyperglycemia.

Protocol 2: Type 2 Diabetic Nephropathy Mouse Model

The db/db mouse is a genetic model of type 2 diabetes and obesity that spontaneously develops diabetic nephropathy.[1][6]

Materials:

- Male db/db mice (e.g., C57BLKS/J-leprdb/leprdb)
- Age-matched non-diabetic control mice (e.g., db/m)
- Metabolic cages for urine collection

Procedure:

Obtain db/db mice and control mice at approximately 8 weeks of age.



- House the animals under standard conditions with free access to food and water.
- Monitor body weight and blood glucose weekly to track disease progression.
- At a predetermined age (e.g., 12 or 16 weeks), begin experimental interventions. Diabetic nephropathy is typically established by this time, as indicated by significant albuminuria.

Protocol 3: Administration of Slow-Release (Z)-ONO-1301 (SR-ONO)

This protocol outlines the administration of the sustained-release formulation of (Z)-ONO-1301. [1][3]

Materials:

- Slow-release (Z)-ONO-1301 (SR-ONO)
- Vehicle control (e.g., sterile saline or the polymer used for the slow-release formulation)
- Syringes and needles for subcutaneous injection

Procedure:

- Reconstitute or prepare SR-ONO according to the manufacturer's instructions. A typical dose
 used in published studies is 3 mg/kg body weight.[1][2]
- Administer SR-ONO via subcutaneous injection.
- Due to its sustained-release properties, injections are administered intermittently, for example, once every 3 weeks.[1][3]
- Administer the vehicle control to a separate cohort of diabetic animals following the same injection schedule.

Protocol 4: Assessment of Renal Function and Pathology

Methodological & Application





This protocol provides a general workflow for evaluating the key endpoints in diabetic nephropathy studies.

Materials:

- Metabolic cages
- ELISA kits for urinary albumin and creatinine
- Histology equipment (formalin, paraffin, microtome)
- Primary antibodies for immunohistochemistry (e.g., anti-TGF-β1, anti-α-SMA, anti-Type IV Collagen, anti-F4/80 for macrophages)
- Secondary antibodies and detection reagents
- Microscope with imaging software

Procedure:

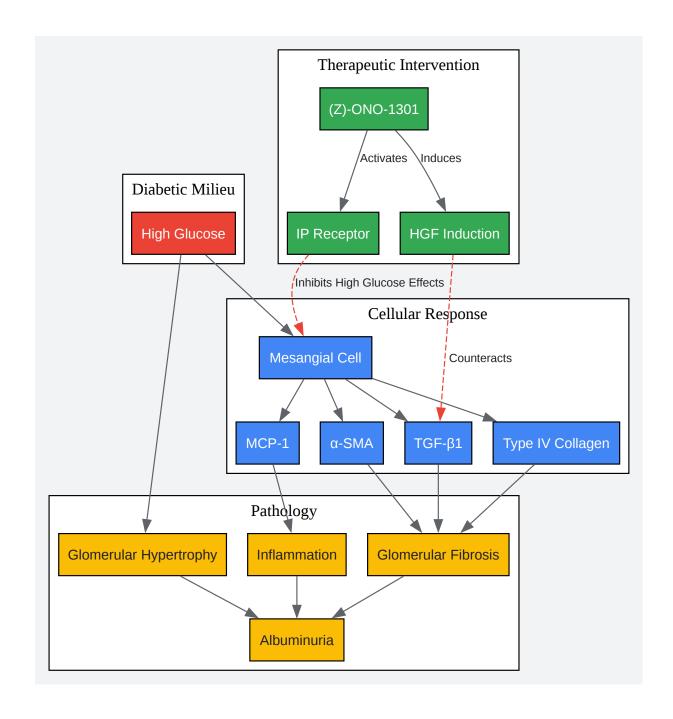
- Urine Collection and Analysis:
 - At regular intervals (e.g., every 2-4 weeks), place animals in metabolic cages for 24-hour urine collection.
 - Measure urinary albumin and creatinine concentrations using commercially available ELISA kits.
 - Calculate the albumin-to-creatinine ratio to normalize for variations in urine output.
- Tissue Collection and Processing:
 - At the end of the study period (e.g., 14 weeks in the STZ model), euthanize the animals.[3]
 - Perfuse the kidneys with cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
 - Excise the kidneys, weigh them, and fix them in 10% neutral buffered formalin.



- Embed the fixed tissues in paraffin and cut 4-µm sections.
- Histological Analysis:
 - Perform Periodic acid-Schiff (PAS) staining to assess glomerular hypertrophy and mesangial matrix expansion.
 - Perform Masson's trichrome staining to evaluate interstitial fibrosis.
 - Quantify glomerular size and mesangial area using image analysis software.
- Immunohistochemistry:
 - Perform antigen retrieval on deparaffinized kidney sections.
 - Incubate sections with primary antibodies against markers of interest (e.g., TGF- β 1, α -SMA, Type IV Collagen, F4/80).
 - Incubate with appropriate biotinylated secondary antibodies.
 - Use an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) for detection.
 - Counterstain with hematoxylin.
 - Quantify the stained area or number of positive cells per glomerulus using image analysis software.

Visualizations

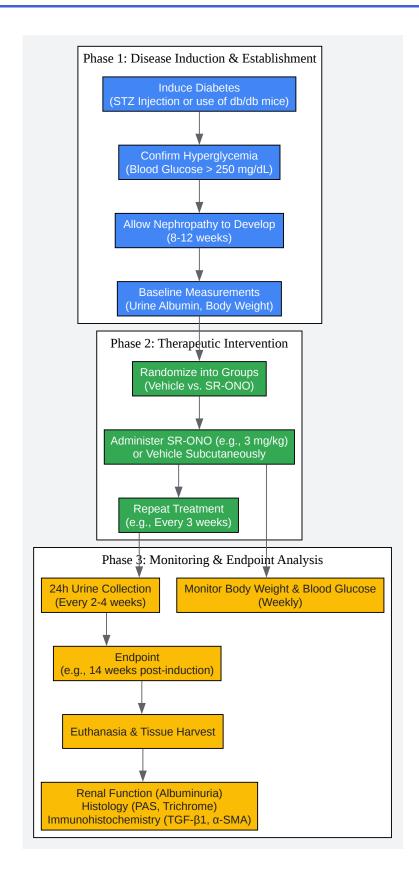




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Caption: Signaling pathway of (Z)-ONO-1301 in diabetic nephropathy.





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Caption: Experimental workflow for evaluating (Z)-ONO-1301.



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